An In-depth Technical Guide to the Structural Elucidation of 1-(Trimethylstannyl)-1H-pyrazole
An In-depth Technical Guide to the Structural Elucidation of 1-(Trimethylstannyl)-1H-pyrazole
Introduction
Organotin compounds, particularly those incorporating heterocyclic moieties, represent a fascinating class of molecules with diverse applications in organic synthesis, catalysis, and materials science. Among these, N-stannylated heterocycles are valuable reagents and intermediates. This guide focuses on the comprehensive structural elucidation of a representative member of this family: 1-(Trimethylstannyl)-1H-pyrazole. For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular architecture and spectroscopic fingerprint of such compounds is paramount for their effective utilization.
This technical guide provides a holistic approach to the structural characterization of 1-(Trimethylstannyl)-1H-pyrazole. We will delve into the synthetic rationale, and then systematically explore the application of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its unambiguous identification and structural confirmation. The principles and experimental considerations discussed herein are broadly applicable to the wider class of organotin-heterocycle compounds.
Synthesis and Rationale
The synthesis of 1-(Trimethylstannyl)-1H-pyrazole is typically achieved through the reaction of a pyrazole salt with a trimethyltin halide, a common strategy for the formation of Sn-N bonds. A robust and frequently employed method involves the deprotonation of pyrazole with a suitable base to form the pyrazolide anion, which then acts as a nucleophile, displacing a halide from trimethyltin chloride.
Synthetic Workflow
Caption: Synthetic pathway for 1-(Trimethylstannyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 1-(Trimethylstannyl)-1H-pyrazole
This protocol is based on established methods for the N-stannylation of azoles.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium pyrazolide.
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Stannylation: Dissolve trimethyltin chloride (Me₃SnCl, 1.0 eq) in anhydrous THF and add it dropwise to the pyrazolide solution at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium chloride byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.
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Purification: The crude 1-(Trimethylstannyl)-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unequivocal structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For organotin compounds, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn, provides a wealth of structural information.
The ¹H NMR spectrum will show signals for the protons of the pyrazole ring and the methyl groups of the trimethylstannyl moiety.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3, H-5 | 7.5 - 7.8 | Doublet (d) | 2.0 - 3.0 | Protons on the pyrazole ring adjacent to the nitrogen atoms. |
| H-4 | 6.2 - 6.4 | Triplet (t) | 2.0 - 3.0 | Proton on the C-4 position of the pyrazole ring. |
| Sn(CH₃)₃ | 0.3 - 0.6 | Singlet (s) with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55-60 Hz | Protons of the three equivalent methyl groups attached to the tin atom. |
Rationale: The chemical shifts of the pyrazole protons are influenced by the aromatic nature of the ring and the presence of the electropositive trimethylstannyl group. The protons of the trimethylstannyl group appear in the characteristic upfield region for organotin compounds. The presence of tin satellites flanking the main singlet of the methyl protons is a definitive indicator of the Sn-C bond.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3, C-5 | 138 - 142 | Carbons of the pyrazole ring adjacent to the nitrogen atoms. |
| C-4 | 105 - 108 | Carbon at the C-4 position of the pyrazole ring. |
| Sn(CH₃)₃ | -8 to -4 | Highly shielded methyl carbons directly attached to the tin atom. |
Rationale: The chemical shifts of the pyrazole carbons are consistent with their positions in the aromatic heterocycle. The carbons of the trimethylstannyl group are highly shielded and appear at a characteristic upfield chemical shift.
¹¹⁹Sn NMR is a crucial technique for characterizing organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.
Predicted ¹¹⁹Sn NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹¹⁹Sn | +50 to +80 | The chemical shift is in the typical range for four-coordinate tetraorganotin compounds where tin is bonded to nitrogen. |
Rationale: The ¹¹⁹Sn chemical shift provides direct insight into the electronic environment of the tin nucleus. For a four-coordinate tin atom in a trimethylstannyl group attached to a nitrogen atom of a pyrazole ring, the chemical shift is expected in the downfield region relative to tetramethyltin (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Vibrations of the C-H bonds on the pyrazole ring. |
| 2980 - 2900 | C-H stretching (aliphatic) | Vibrations of the C-H bonds in the trimethylstannyl group. |
| ~1590, ~1480 | C=C and C=N stretching | Ring stretching vibrations of the pyrazole moiety. |
| ~770 | Sn-C stretching | Characteristic stretching vibration of the tin-carbon bonds. |
Rationale: The IR spectrum will be characterized by the absorptions of the pyrazole ring and the trimethylstannyl group. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the substitution at the N-1 position of the pyrazole.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
| m/z | Fragment | Rationale |
| [M]+ | [C₆H₁₂N₂Sn]+ | Molecular ion peak. The isotopic pattern of tin (multiple isotopes) will be a key diagnostic feature. |
| [M - CH₃]+ | [C₅H₉N₂Sn]+ | Loss of a methyl group from the trimethylstannyl moiety, a common fragmentation pathway for organotin compounds. |
| [Sn(CH₃)₃]+ | [C₃H₉Sn]+ | Trimethyltin cation. |
| [C₃H₃N₂]+ | Pyrazolyl fragment | Cleavage of the Sn-N bond. |
Rationale: The mass spectrum will show the molecular ion with a characteristic isotopic cluster for tin. The fragmentation pattern will be dominated by the loss of methyl groups from the tin atom and the cleavage of the tin-nitrogen bond.
Data Summary and Workflow Visualization
The following diagram illustrates the integrated workflow for the structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole, from synthesis to comprehensive spectroscopic analysis.
Caption: Integrated workflow for the structural elucidation.
Conclusion
The structural elucidation of 1-(Trimethylstannyl)-1H-pyrazole requires a synergistic application of modern spectroscopic techniques. Multinuclear NMR spectroscopy, in particular, provides definitive evidence for the connectivity of the trimethylstannyl group to the nitrogen atom of the pyrazole ring. Complemented by IR spectroscopy and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The methodologies and expected spectral data presented in this guide serve as a robust framework for researchers working with this and related organotin-heterocyclic compounds, ensuring confidence in their synthesis and subsequent applications.
References
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Lichtscheidl, A. G., Janicke, M. T., Scott, B. L., Nelson, A. T., & Kiplinger, J. L. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(36), 16156-16163. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-191. [Link]
- Jain, A., Saxena, S., & Rai, A. K. (1991). Synthesis, characterisation and spectral (IR, 1H, 13C and 119Sn NMR) studies of some organotin(IV) complexes of 4-acyl-2, 4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Indian Journal of Chemistry, 30A, 881-885.
- Wrackmeyer, B. (2006). ¹¹⁹Sn NMR Parameters. Annual Reports on NMR Spectroscopy, 58, 1-56.
- Elguero, J., & Yranzo, G. I. (1990). N-Stannyl derivatives of azoles. A review. Journal of Organometallic Chemistry, 384(1-2), 1-13.
